![molecular formula C29H21N3O B11521458 3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B11521458.png)
3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole
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Overview
Description
3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of an indole ring fused with an imidazole ring, which is further substituted with phenyl and phenoxyphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate compound, such as 4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole, which is then reacted with an indole derivative to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions to ensure selectivity and yield. Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole
- 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole is unique due to its specific structural features, such as the fused indole and imidazole rings and the presence of phenyl and phenoxyphenyl substituents. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H21N3O |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[5-(4-phenoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole |
InChI |
InChI=1S/C29H21N3O/c1-3-9-20(10-4-1)27-28(21-15-17-23(18-16-21)33-22-11-5-2-6-12-22)32-29(31-27)25-19-30-26-14-8-7-13-24(25)26/h1-19,30H,(H,31,32) |
InChI Key |
GBDNILIHZRREQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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